2-((2,2-Di(furan-2-yl)ethyl)amino)-2-oxoethyl acetate
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Overview
Description
2-((2,2-Di(furan-2-yl)ethyl)amino)-2-oxoethyl acetate is a complex organic compound characterized by the presence of furan rings and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-Di(furan-2-yl)ethyl)amino)-2-oxoethyl acetate typically involves multiple steps, starting with the preparation of the furan rings. One common method is the Friedel-Crafts acylation of furan with acetic anhydride . The resulting intermediate can then be further reacted with appropriate reagents to introduce the amino and oxoethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((2,2-Di(furan-2-yl)ethyl)amino)-2-oxoethyl acetate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,3-diones.
Reduction: The oxo group can be reduced to a hydroxyl group under suitable conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furan-2,3-diones, while reduction of the oxo group can produce the corresponding alcohol.
Scientific Research Applications
2-((2,2-Di(furan-2-yl)ethyl)amino)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with desirable properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-((2,2-Di(furan-2-yl)ethyl)amino)-2-oxoethyl acetate exerts its effects depends on its interaction with molecular targets. The furan rings and amino groups can participate in various biochemical pathways, potentially interacting with enzymes or receptors. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-Acetylfuran: This compound shares the furan ring structure but lacks the amino and oxoethyl groups.
N-(2,2-di(furan-2-yl)ethyl)furan-2-carboxamide: Similar in having furan rings but differs in the functional groups attached.
Uniqueness
2-((2,2-Di(furan-2-yl)ethyl)amino)-2-oxoethyl acetate is unique due to the combination of furan rings with an amino and oxoethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
[2-[2,2-bis(furan-2-yl)ethylamino]-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-10(16)20-9-14(17)15-8-11(12-4-2-6-18-12)13-5-3-7-19-13/h2-7,11H,8-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAZDKAGRRXFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NCC(C1=CC=CO1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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